Iodopyrazine
Overview
Description
Iodopyrazine is an organic compound with the chemical formula C4H3IN2. It is a derivative of pyrazine, where an iodine atom is substituted at the second position of the pyrazine ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodopyrazine can be synthesized through several methods. One common method involves the reaction of chloropyrazine with sodium iodide in the presence of acetic acid and sulfuric acid in acetonitrile. The reaction mixture is heated at reflux for several hours, followed by extraction and purification steps to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: Iodopyrazine undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions, such as the Stille reaction, where it reacts with stannylated compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide, acetic acid, and sulfuric acid in acetonitrile.
Coupling Reactions: Reagents such as copper(I)-thiophene-2-carboxylate and stannylated dithiocarbonate units are used.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide can yield pyrazine derivatives.
Coupling Reactions: The products are typically complex organic molecules with new carbon-carbon bonds.
Scientific Research Applications
Iodopyrazine has several scientific research applications, including:
Biology: this compound derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of iodopyrazine involves its ability to participate in various chemical reactions due to the presence of the iodine atom. The iodine atom can be easily replaced by other nucleophiles, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
- 2-Iodo-isonicotinic acid methyl ester
- 2-Fluoropyridine
- 2-Bromopyridine
- Pyrazine
Comparison: Iodopyrazine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated pyrazines. For example, 2-fluoropyridine and 2-bromopyridine have different reactivity profiles due to the different halogen atoms. This compound’s reactivity is particularly useful in coupling reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
2-iodopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3IN2/c5-4-3-6-1-2-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWPFIUVDKHHGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90953990 | |
Record name | 2-Iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32111-21-0 | |
Record name | 2-Iodopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90953990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Iodopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of iodopyrazine?
A1: this compound (C4H3IN2) has a molecular weight of 221.99 g/mol. While the provided research papers don't delve into specific spectroscopic data, they highlight its use as a ligand in coordination polymers due to the presence of nitrogen donor atoms [, , ].
Q2: How is this compound used in the synthesis of other compounds?
A2: this compound serves as a versatile building block in organic synthesis. It undergoes palladium-catalyzed cross-coupling reactions with nucleophiles like 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol, enabling the creation of novel 2′-deoxy pyrazine C-nucleosides []. Additionally, it participates in copper(I)-thiophene-2-carboxylate mediated coupling reactions with stannylated dithiocarbonates to produce molybdopterin model ligands [].
Q3: Can you elaborate on the metal-halogen exchange reactions involving this compound?
A3: this compound undergoes efficient metal-halogen exchange with lithium tri-n-butylmagnesate []. This reaction generates a pyrazyl lithium species, which can be trapped with various electrophiles like benzophenone, aldehydes, and diphenylsulfur to afford the corresponding alcohols and phenylsulfanyl derivatives [].
Q4: How does this compound contribute to the formation of coordination polymers?
A4: this compound acts as a bridging ligand in the formation of coordination polymers. For example, it coordinates to copper(I) iodide, resulting in two distinct polymorphic forms: catena[copper(I) iodide(2-iodopyrazine-N)] (form I) and poly[copper(I) iodide(μ-2-iodopyrazine-N,N')] (form II). These forms exhibit different structural arrangements and thermal stabilities [].
Q5: Are there any examples of this compound participating in supramolecular interactions?
A5: Yes, this compound engages in various non-covalent interactions, impacting crystal packing. Studies using Co(II) and Ni(II) complexes containing this compound revealed the presence of type-I halogen•••halogen and halogen•••pi interactions [, ]. These interactions play a crucial role in dictating the solid-state arrangements of these complexes.
Q6: Has this compound been used in materials science applications?
A6: Research has explored the potential of incorporating this compound into materials with enhanced elasticity. One study demonstrated that a Cd(II) coordination polymer containing this compound, [CdI2(I-pz)2]n (I-pz = this compound), exhibits interesting mechanical properties []. The elasticity of this material can be further tuned through co-crystallization with small organic molecules capable of hydrogen bonding [].
Q7: Have there been any studies on the thermal behavior of this compound-containing compounds?
A7: Yes, researchers have investigated the thermal properties of this compound-containing compounds. For instance, the two polymorphic forms of the copper(I) iodide coordination polymer with this compound exhibit distinct thermal decomposition behaviors. Form I decomposes at a lower temperature compared to form II, highlighting the influence of structural variations on thermal stability [].
Q8: Are there any applications of this compound derivatives in material science?
A8: Recent research highlights the use of 2-amino-5-iodopyrazine (AIPZ) in perovskite light-emitting diodes (PeLEDs). Applying AIPZ as a surface post-treatment to FAPbI3 perovskite films improves charge injection balance and passivates defects []. This leads to enhanced radiative recombination, boosting the efficiency of PeLEDs and reducing efficiency roll-off at high current densities [].
Q9: Have any enantioselective transformations been reported using this compound?
A9: Yes, this compound serves as a starting point for preparing enantioenriched pyrazyl alcohols []. An iodine-magnesium exchange reaction on this compound generates a reactive intermediate that undergoes enantioselective addition to aldehydes in the presence of a chiral organomagnesium reagent ((R,R)-TADDOLate)Bu2MgLi2 [].
Q10: Is there any information available regarding the analytical characterization of this compound and its derivatives?
A10: While specific analytical methods are not extensively detailed in the provided research, it's evident that techniques like X-ray diffraction are crucial for elucidating the structures of this compound-containing compounds [, , ]. Additionally, spectroscopic methods like NMR and mass spectrometry are likely employed to characterize these molecules [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.